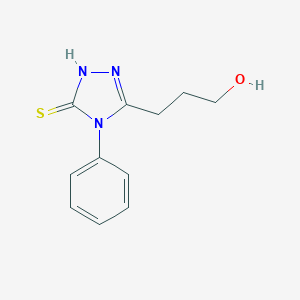

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL

Übersicht

Beschreibung

“3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL” is a chemical compound with the empirical formula C11H13N3OS. It has a molecular weight of 235.31 . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringSC1=NN=C(CCCO)N1C2=CC=CC=C2 . This indicates that the compound contains a mercapto group (-SH), a phenyl group (C6H5), a triazole ring, and a propanol group (-CH2CH2CH2OH). Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its empirical formula is C11H13N3OS and it has a molecular weight of 235.31 .Wissenschaftliche Forschungsanwendungen

Medizin: Antimikrobielle und Antimykotische Anwendungen

Diese Verbindung wurde auf ihr Potenzial zur Bekämpfung verschiedener mikrobieller und fungaler Krankheitserreger untersucht. Derivate des Triazols, die die Mercapto-Phenyl-Gruppe enthalten, haben vielversprechende antibakterielle und antimykotische Aktivitäten gezeigt . Diese Eigenschaften machen es zu einem Kandidaten für die Entwicklung neuer antimikrobieller Medikamente, die gegen resistente Stämme effektiver sein könnten.

Landwirtschaft: Entwicklung von Pestiziden

In der Landwirtschaft können die antimikrobiellen Eigenschaften von Triazolderivaten genutzt werden, um Pestizide zu entwickeln, die Nutzpflanzen vor bakteriellen und Pilzinfektionen schützen. Die Fähigkeit der Verbindung, das Wachstum schädlicher Mikroorganismen zu hemmen, könnte zu gesünderen Ernteerträgen und reduzierten Verlusten durch Krankheiten führen .

Materialwissenschaften: Korrosionsschutz

Die Mercaptogruppe in der Struktur der Verbindung deutet auf ihre mögliche Verwendung als Korrosionsinhibitor hin. Sie könnte verwendet werden, um Metalle und Legierungen vor Korrosion zu schützen, insbesondere in rauen Umgebungen, indem sie eine schützende Schicht bildet, die oxidativen Schaden verhindert .

Umweltwissenschaften: Entgiftung und Abfallbehandlung

Aufgrund ihrer chemischen Reaktivität könnte diese Verbindung in Umweltanwendungen wie der Entgiftung von Schadstoffen oder der Abfallbehandlung eingesetzt werden. Ihre Fähigkeit, mit verschiedenen Schadstoffen zu reagieren, kann dazu beitragen, schädliche Substanzen zu neutralisieren, bevor sie in die Umwelt gelangen .

Biochemie: Enzyminhibition

In der Biochemie könnte die Verbindung auf ihre Enzyminhibitionseigenschaften untersucht werden. Durch die Bindung an bestimmte Enzyme kann sie bestimmte biochemische Pfade regulieren oder hemmen, was nützlich ist, um Krankheitsmechanismen zu verstehen oder therapeutische Wirkstoffe zu entwickeln .

Pharmakologie: Wirkstoffdesign und -entdeckung

Die strukturelle Komplexität und Reaktivität dieser Verbindung machen sie zu einem wertvollen Bestandteil im Wirkstoffdesign und in der -entdeckung. Ihr Triazol-Kern ist ein häufiges Motiv in Pharmazeutika, und Modifikationen an seiner Struktur könnten zur Entwicklung neuer Medikamente mit spezifischen pharmakologischen Zielen führen .

Zukünftige Richtungen

The future directions for “3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL” could involve further exploration of its potential biological activities, given the diverse activities reported for other triazole derivatives . Additionally, research could focus on developing more efficient synthesis methods for this compound and its derivatives.

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various biological targets, influencing cellular processes .

Mode of Action

Based on the structural similarity to other triazole derivatives, it can be hypothesized that it may interact with its targets through the formation of covalent bonds, given the presence of the mercapto group .

Result of Action

Similar compounds have been shown to exhibit antifungal and cytotoxic effects .

Biochemische Analyse

Biochemical Properties

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The mercapto group in the compound allows it to form strong bonds with metal ions, which can be crucial in enzyme catalysis. For instance, it has been observed to interact with metalloproteins, where it can act as a ligand, stabilizing the metal center and facilitating enzymatic reactions. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions with aromatic amino acids in proteins, further influencing the biochemical properties of the compound .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways involved in cell growth, differentiation, and apoptosis. Furthermore, this compound has been reported to impact gene expression by interacting with transcription factors and influencing their binding to DNA .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, the triazole ring can interact with nucleic acids, potentially affecting gene expression by altering the structure of DNA or RNA. These interactions can result in changes in the activity of enzymes involved in DNA replication, transcription, and translation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to oxidative conditions can lead to the formation of disulfide bonds, affecting its activity. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at intermediate doses, while adverse effects become prominent at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. Additionally, it can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can facilitate its accumulation in mitochondria, influencing mitochondrial function and energy metabolism .

Eigenschaften

IUPAC Name |

3-(3-hydroxypropyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c15-8-4-7-10-12-13-11(16)14(10)9-5-2-1-3-6-9/h1-3,5-6,15H,4,7-8H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQYJFFFOCXEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365324 | |

| Record name | 3-(5-MERCAPTO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83503-21-3 | |

| Record name | 3-(5-MERCAPTO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B187796.png)

![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)

![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)